molecular formula C9H11KO5 B13441782 potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate

potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate

Cat. No.: B13441782
M. Wt: 238.28 g/mol
InChI Key: KYEGHTWCVLVSAZ-ZIKNSQGESA-M
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Description

Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is a chemical compound with a complex structure that includes a carboxymethyl group, a methyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as pyridinium chlorochromate (PCC), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of ion channels, alteration of membrane potentials, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.

Properties

Molecular Formula

C9H11KO5

Molecular Weight

238.28 g/mol

IUPAC Name

potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate

InChI

InChI=1S/C9H12O5.K/c1-5(2)3-6(4-7(10)11)8(12)9(13)14;/h3,5H,4H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1/b6-3+;

InChI Key

KYEGHTWCVLVSAZ-ZIKNSQGESA-M

Isomeric SMILES

CC(C)/C=C(\CC(=O)O)/C(=O)C(=O)[O-].[K+]

Canonical SMILES

CC(C)C=C(CC(=O)O)C(=O)C(=O)[O-].[K+]

Origin of Product

United States

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